methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate
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Description
Synthesis Analysis
The synthesis of methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate and its analogues involves modifying the thiophene nucleus with various electron-withdrawing or electron-releasing groups. This modification is crucial in determining the activity of these molecules, particularly in enhancing the A(1) adenosine receptor allosteric activity. Compounds with aryl groups at the thiophene C-5 position showed significant activity in binding and functional experiments (Romagnoli et al., 2012).
Molecular Structure Analysis
The molecular structure of methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate derivatives is characterized by a thiophene ring substituted by various groups, which significantly influences their chemical properties and interactions. For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed stabilization by intra- and intermolecular N-H···O hydrogen bonds, showcasing the importance of molecular geometry in the stability of these compounds (Vasu et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate derivatives are diverse, reflecting their chemical versatility. For example, reactions with primary amines, hydrazine, and phenylhydrazine lead to the formation of [3,2-d]4(3H)thienopyrimidinones, indicating the reactivity of the ester and imidate groups within these molecules (Hajjem et al., 2010).
Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis and characterization of substituted thiophen derivatives, showcasing the chemical reactions and methodologies used to create complex thiophene-based molecules. Such studies highlight the versatility and potential applications of thiophene compounds in creating new materials and pharmaceuticals (Sedlák et al., 2008).
Genotoxic and Carcinogenic Potentials
Research on the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, utilizes in vitro and in silico methodologies. This study illustrates the importance of assessing the safety profiles of thiophene derivatives, especially those intended for use in pharmaceuticals (Lepailleur et al., 2014).
Crystal Structure Analysis
The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was analyzed, providing insights into the molecular configuration and intermolecular interactions of thiophene derivatives. Understanding the crystal structure is crucial for the development of materials and drugs with specific properties (Vasu et al., 2004).
New Synthetic Routes
A study introduced new synthetic routes to access [3,2-d]4(3H)thienopyrimidinones from methyl 3-amino-2-thiophene carboxylate. Exploring novel synthetic pathways can lead to the discovery of new compounds with unique properties and applications (Hajjem et al., 2010).
Pharmaceutical Applications
Research on 5-alkyl-2-amino-3-methylcarboxylate thiophenes demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This indicates the potential of thiophene derivatives in developing targeted cancer therapies (Thomas et al., 2017).
properties
IUPAC Name |
methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S/c1-19-13(18)11-10(4-5-20-11)16-12(17)8-3-2-7(14)6-9(8)15/h2-6H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTNJHQHNQQEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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